molecular formula C9H10O3 B1296273 2-Methoxy-6-methylbenzoic acid CAS No. 6161-65-5

2-Methoxy-6-methylbenzoic acid

Cat. No. B1296273
CAS RN: 6161-65-5
M. Wt: 166.17 g/mol
InChI Key: MICCJGFEXKNBLU-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzoic acid is a unique chemical compound with the empirical formula C9H10O3 . It is typically available in solid form .


Synthesis Analysis

A synthesis process of 2-Methoxy-6-methylbenzoic acid has been disclosed in a patent . The process involves several steps including reduction hydrogenation reaction, diazotization, hydrolysis and esterification one-pot reaction, methylation reaction, and hydrolysis reaction .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylbenzoic acid can be represented by the SMILES string O=C(O)C1=C©C=CC=C1OC . The InChI representation is 1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

2-Methoxy-6-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 240.05 .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Homologous Compounds and Structure-Activity Studies : The C-alkylation of esters of 2-methoxy-6-methylbenzoic acid provides a route to homologous compounds of natural anacardic acid series and unnatural isoanacardic acids. This method is useful for synthesizing ω-alkenyl and ω-alkynyl compounds for further structure-activity studies (Tyman & Visani, 1997).
  • Convenient Synthesis Methods : A one-pot synthesis approach for 6-alkylsalicylates and 6-alkyl-2,4-dihydroxybenzoates has been described using 2-methoxy-6-methylbenzoic acid, leading to efficient production of various related compounds (Kanakam et al., 1989).

Reactivity and Stability

  • Stability and Reactivity Analysis : Semi-empirical methods like AM1 and PM3 have been used to study the stability and reactivity of compounds derived from 2-methoxy-6-methylbenzoic acid. This research helps understand the energy parameters and reactivity of these compounds (Arsyad et al., 2021).

Biological Activity

  • Cytotoxic Activity : The cytotoxic activities of various derivatives of 2-methoxy-6-methylbenzoic acid have been studied, revealing insights into their potential use in anti-cancer applications (Gomes et al., 2006).

Molecular Structure Analysis

  • Conformation and Steric Effects : Research on the conformation and steric effects in mono- and dimethoxybenzoic acids, including 2-methoxy-6-methylbenzoic acid, has provided valuable insights into their chemical behavior in different solvents (Exner et al., 1999).

Synthetic Applications

  • Novel Synthesis Techniques : Advanced synthesis techniques involving 2-methoxy-6-methylbenzoic acid have been developed for various compounds, demonstrating its utility in complex organic syntheses (Zhou & Snider, 2008).

Safety And Hazards

2-Methoxy-6-methylbenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statement is H302, indicating that it is harmful if swallowed .

Relevant Papers The patent CN113072441A provides a detailed synthesis process of 2-Methoxy-6-methylbenzoic acid . The document also mentions that 2-methoxy-6-methyl benzoic acid is a key synthetic intermediate of pesticide bactericide metrafenone .

properties

IUPAC Name

2-methoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICCJGFEXKNBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297798
Record name 2-Methoxy-6-methylbenzoic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxy-6-methylbenzoic acid

CAS RN

6161-65-5
Record name 2-Methoxy-6-methylbenzoic acid
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Record name 2-Methoxy-6-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 6-methyl-2-methoxybenzoate (642.0 g, 3.3 mol), water (2.5 l), ethanol (4.0 l) and sodium hydroxide (270 g, 6.6 mol) is heated under reflux with stirring for 20 hours. Subsequently, ethanol is distilled off and the reaction mixture is diluted with water, acidified with concentrated hydrochloric acid. The solid material is collected by vacuum filtration, washed with water and dried yielding off-white crystals, 460.0 g (83.9%).
Quantity
642 g
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reactant
Reaction Step One
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2.5 L
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270 g
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reactant
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4 L
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-methoxy-6-methylbenzoate (5.0 g, 25 mmol), water (10 ml), methanol (40 ml) and sodium hydroxide (2.1 g, 50 mmol) is heated under reflux with stirring. The reaction mixture is diluted with water (150 ml) and acidified with concentrated hydrochloric acid. The solid material is collected by filtration, washed with water and dried yielding dark yellow crystals, 2.1 g, mp 136° C.
Quantity
5 g
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reactant
Reaction Step One
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40 mL
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reactant
Reaction Step One
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2.1 g
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reactant
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10 mL
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0 (± 1) mol
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150 mL
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Synthesis routes and methods III

Procedure details

In a solution of 2-methoxy-6-methylbenzoic acid ethyl ester (5 g, 25.77 mmol) and NaOH (6.18 g, 154.64 mmol) in EtOH (100 mL) and water (40 mL) was stirred at reflux for 24 hours. EtOH was then removed using a rotary evaporator and the aqueous was acidified with HCl (1 N) to pH=4. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded 4.25 g of 2-methoxy-6-methylbenzoic acid (100%) as a white solid. To a solution of 2-methoxy-6-methylbenzoic acid (3.5 g, 21 mmol) in CH2Cl2 (100 mL) at room temperature was added BBr3 in CH2Cl2 (42 mL, 42 mmol). The reaction mixture was stirred at room temperature for 14 hrs and then concentrated using a rotary evaporator. The resulting residue was re-dissolved in CH2Cl2 (50 mL), diluted with HCl (0.5 N), extracted with CH2Cl2 (3×100 mL) and concentrated using a rotary evaporator to afford 3.3 g of 2-hydroxy-6-methylbenzoic acid (100%). To a solution of 2-hydroxy-6-methylbenzoic acid (3.3 g, 21.7 mmol) in THF (200 mL) at room temperature was slowly added CH3Li in ether (47 mL, 76 mmol) and the suspension was stirred at 60° C. for 6 hour. The reaction was quenched with HCl (0.5 N) aqueous and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded an oily residue. It was purified by column (SiO2, hexane/EtOAc=4:1) to provide 3 g of 2′-hydroxy-6′-methylacetophenone (92%) as a light yellow oil. A solution of 2′-hydroxy-6′-methylacetophenone (1.5 g, 10 mmol) in CH2Cl2 (50 mL) at room temperature was mixed with isonicotinoyl chloride hydrochloride (2.0 g, 11 mmol) and triethylamine (4.9 mL, 35 mmol) sequentially. The resulting mixture was stirred at room temperature for 14 hours, quenched with water, and extracted with CH2Cl2 (3×100 mL). Concentration using a rotary evaporator afforded a solid residue. It was purified by column (SiO2, hexane/EtOAc=3:1) to provide 1.5 g of the corresponding isonicotinic aryl ester (59%) as a light yellow solid. A solution of the above isonicotinic aryl ester (1.5 g, 5.88 mmol) in THF (100 mL) was mixed with potassium tert-butoxide (1.384 g, 12.35 mmol) and stirred at reflux for 2 hours. The reaction was quenched with water and acidified with HCl (0.5 N) to pH=6. Extract with CH2Cl2 (3×100 mL) followed by concentration using a rotary evaporator afforded a yellow solid residue. It was purified by column (SiO2, hexane/EtOAc=1:1) to provide 1.2 g of the diketone (80%). A solution of the above diketone (1.2 g, 24.71 mmol) in HOAc (100 mL) was stirred at reflux for 2 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water and neutralized with NaOH (0.5 N) to pH=8. The solid was collected by filtration and washed with water and hexanes sequentially to afford 1 g of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one as a light yellow solid (89%). A solution of 5-methyl-2-(pyridin-4-yl)-4H-chromen-4-one (0.85 g, 3.59 mmol) in dry carbon tetrachloride (250 mL) was mixed with NBS (0.67 g, 3.77 mmol) and benzyl peroxide (0.1 g, 0.422 mmol). The reaction mixture was stirred at reflux for 6 hours. After cooling the solvent was removed and the residue was further washed with hot water to get rid of succinimide. The solid was then purified by column (SiO2, hexanes/EtOAc=1:1) to yield 0.61 g of bromide (54%). A solution of the above bromide (0.61 g, 1.93 mmol) and NaOAc (1.82 g, 22.15 mmol) in HOAc (50 mL) was stirred at reflux for 6 hours. All the solvent was removed using a rotary evaporator to afford a solid residue. It was then diluted with water, extracted with CH2Cl2 (3×100 mL), and concentrated using a rotary evaporator. The solid was purified by column (SiO2, hexanes/EtOAc/MeOH=2:2:1) to yield 0.3 g of the corresponding acetate (53%). A solution of the above acetate (0.3 g, 1.01 mmol) and potassium carbonate (0.414 g, 3.0 mmol) in MeOH (30 mL) and water (3 mL) was stirred at room temperature for 48 hours. MeOH was removed using a rotary evaporator and the resulting mixture was further diluted with water (25 mL) to get a suspension. The solid was collected by filtration and washed with water and hexanes to yield 0.16 g of 5-hydroxymethyl intermediate (65%) as a light yellow solid. A suspension of the above intermediate (0.114 g, 0.45 mmol) in ethyl ether (10 mL) was mixed with HCl in ether (10 mL, 20 mmol) and the mixture was stirred at room temperature for 2 hours to get a even finer suspension. The solid was collected by filtration and washed with hexanes to yield 0.126 g of 5-(hydroxymethyl)-2-(pyridinyl)-4H-chromen-4-one (96%) as a light yellow solid.
Quantity
5 g
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reactant
Reaction Step One
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Quantity
6.18 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step One
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40 mL
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solvent
Reaction Step One

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